2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran is a complex heterocyclic compound that contains sulfur atoms within its structure. Heterocyclic compounds, especially those containing sulfur, are of significant interest due to their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran involves multiple steps and specific reaction conditions. One common synthetic route includes the use of Lawesson’s reagent, which is known for transforming carbonyl groups into thiones . The detailed reaction conditions and industrial production methods are typically optimized for yield and purity, but specific industrial methods were not found in the search results.
Analyse Chemischer Reaktionen
2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
While specific scientific research applications for 2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran were not found in the search results, heterocyclic compounds containing sulfur are generally known for their applications in:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for their potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The specific mechanism of action for 2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran was not found in the search results. heterocyclic compounds containing sulfur often interact with biological molecules through various pathways, including enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran can be compared with other sulfur-containing heterocyclic compounds such as:
Thiopyran: A six-membered ring containing sulfur.
Thiazole: A five-membered ring containing both sulfur and nitrogen.
Benzothiazole: A fused ring system containing both sulfur and nitrogen.
These compounds share similar structural features but differ in their specific chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
927831-73-0 |
---|---|
Molekularformel |
C43H34S2 |
Molekulargewicht |
614.9 g/mol |
IUPAC-Name |
2,4,6-triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran |
InChI |
InChI=1S/C43H34S2/c1-7-19-32(20-8-1)38-31-39(33-21-9-2-10-22-33)44-41(34-23-11-3-12-24-34)40(38)43(37-29-17-6-18-30-37)42(45-43,35-25-13-4-14-26-35)36-27-15-5-16-28-36/h1-31,38,40-41H |
InChI-Schlüssel |
MTNQJBNGFCKZJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=C(SC(C2C3(C(S3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.